molecular formula C7H15BrO2 B13839383 3-Bromo-1,1-diethoxypropane

3-Bromo-1,1-diethoxypropane

Cat. No.: B13839383
M. Wt: 211.10 g/mol
InChI Key: ONRZTAVFOUGFBL-UHFFFAOYSA-N
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Description

3-Bromo-1,1-diethoxypropane (CAS 3400-55-3) is a brominated acetal with the molecular formula C₇H₁₅BrO₂ and a molecular weight of 223.10 g/mol (estimated). It is structurally characterized by a propane backbone with a bromine atom at the third carbon and two ethoxy groups (-OCH₂CH₃) at the first carbon. This compound serves as a versatile alkylating agent and acetal-protected aldehyde precursor in organic synthesis . Its applications include:

  • Synthesis of ethers: Used to introduce ethoxy groups via nucleophilic substitution .
  • Linker chemistry: Derivatives like N-Bz-3-amino-1,1-diethoxypropane are employed in acid-labile conjugates for controlled drug release .

Properties

IUPAC Name

3-bromo-1,1-diethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRZTAVFOUGFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1-diethoxypropane can be synthesized through the bromination of 1,1-diethoxypropane. The reaction typically involves the use of bromine (Br2) or a bromine-containing reagent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-diethoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as 1,1-diethoxy-3-hydroxypropane.

    Elimination Reactions: The major products are alkenes, such as 1,1-diethoxypropene.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions but can include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

3-Bromo-1,1-diethoxypropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-diethoxypropane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-1,1-dimethoxypropane (CAS 36255-44-4)

  • Molecular formula : C₅H₁₁BrO₂; Molecular weight : 183.05 g/mol .
  • Structural difference : Methoxy (-OCH₃) groups replace ethoxy groups.
  • Reactivity :
    • Faster hydrolysis under acidic conditions due to smaller, less bulky methoxy groups.
    • Lower boiling point (183–185°C) compared to the diethoxy analog (estimated >200°C) .
  • Applications : Similar use as a protecting group in aldehyde synthesis but preferred for reactions requiring shorter alkoxy chains .
Table 1: Physical Properties Comparison
Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3-Bromo-1,1-diethoxypropane 223.10 >200* Alkylation, conjugate synthesis
3-Bromo-1,1-dimethoxypropane 183.05 183–185 Aldehyde protection, SN2 reactions

*Estimated based on analog data.

Positional Isomers: 2-Bromo-1,1-diethoxypropane (CAS 3400-55-3)

  • Structural difference : Bromine at the second carbon instead of the third.
  • Reactivity :
    • Steric hindrance at C2 may favor SN1 mechanisms over SN2.
    • Altered regioselectivity in nucleophilic substitution reactions .
  • Applications : Less common in synthesis due to competing elimination pathways.

Fluorinated Analogs

a) 1-Bromo-3,3-diethoxy-1,1-difluoropropane (CAS N/A)
  • Molecular formula : C₇H₁₃BrF₂O₂; Molecular weight : 247.08 g/mol .
  • Key differences: Two fluorine atoms at C1 increase electronegativity and stability. Reduced reactivity in hydrolysis compared to non-fluorinated analogs.
  • Applications : Specialized in fluorinated drug intermediates or agrochemicals .
b) 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2)
  • Molecular formula : C₃H₄BrF₃; Molecular weight : 182.97 g/mol .
  • Properties :
    • Boiling point: 57–59°C; Density: 1.549 g/cm³.
    • High volatility limits use in high-temperature reactions.
  • Regulatory status : Restricted under halogenated solvent regulations (0.1% limit in products) .

Bicyclic Brominated Compounds

  • Example: 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one
  • Structural difference : Rigid bicyclic framework with bromine and ketone groups.
  • Applications: Limited due to safety concerns; banned in fragrances pending toxicity data .

Key Research Findings

Market and Regulatory Landscape

  • 3-Bromo-1,1,1-trifluoropropane : Growing demand in refrigeration and pharmaceuticals, with a projected CAGR of 5.2% (2020–2025) .
  • Restrictions : Brominated compounds with insufficient safety data (e.g., bicyclic derivatives) are phased out under IFRA standards .

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